molecular formula C29H34Cl4F2N2OS B12765743 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-, dihydrochloride CAS No. 143759-89-1

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-, dihydrochloride

Cat. No.: B12765743
CAS No.: 143759-89-1
M. Wt: 638.5 g/mol
InChI Key: JJGIBLCJYBAYFM-UHFFFAOYSA-N
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Description

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring, a fluorophenyl group, and a dichlorophenyl thioether moiety, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-, dihydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 4-fluorobenzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Dichlorophenyl Thioether: The thioether linkage is formed by reacting 3,4-dichlorothiophenol with an appropriate alkylating agent under basic conditions.

    Final Assembly: The intermediate compounds are then coupled together under controlled conditions to form the final product, which is subsequently converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thioether bond.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl groups, often using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Thioethers: From reduction reactions.

    Substituted Piperazines: From nucleophilic substitution reactions.

Scientific Research Applications

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-, dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.

    Biochemistry: It serves as a tool for studying enzyme interactions and protein-ligand binding.

    Industrial Chemistry: The compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate receptor activity or inhibit enzyme function, leading to alterations in cellular signaling pathways. These interactions are crucial for its potential therapeutic effects and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-, dihydrochloride: Similar structure but lacks the fluorine atoms.

    1-Piperazineethanol, 4-(4,4-bis(4-chlorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-, dihydrochloride: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms in 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-, dihydrochloride enhances its lipophilicity and metabolic stability, making it potentially more effective in crossing biological membranes and exhibiting prolonged activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

CAS No.

143759-89-1

Molecular Formula

C29H34Cl4F2N2OS

Molecular Weight

638.5 g/mol

IUPAC Name

1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(3,4-dichlorophenyl)sulfanylpropan-2-ol;dihydrochloride

InChI

InChI=1S/C29H32Cl2F2N2OS.2ClH/c30-28-12-11-26(18-29(28)31)37-20-25(36)19-35-16-14-34(15-17-35)13-1-2-27(21-3-7-23(32)8-4-21)22-5-9-24(33)10-6-22;;/h3-12,18,25,27,36H,1-2,13-17,19-20H2;2*1H

InChI Key

JJGIBLCJYBAYFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC(=C(C=C4)Cl)Cl)O.Cl.Cl

Origin of Product

United States

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